![molecular formula C20H18ClNO4 B3016109 4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid CAS No. 2059934-88-0](/img/structure/B3016109.png)
4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid
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Overview
Description
4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid is a synthetic compound with a molecular formula of C20H18ClNO4 and a molecular weight of 371.81 g/mol . This compound is primarily used in research settings and is known for its unique chemical structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Preparation Methods
The synthesis of 4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid typically involves multiple steps. One common method starts with the protection of an amino acid using the Fmoc group. . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, revealing the free amine.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include sodium azide for azide formation, isobutoxycarbonyl chloride for mixed anhydride formation, and palladium catalysts for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has indicated that compounds similar to 4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid exhibit significant anticancer properties. The fluorenylmethoxycarbonyl (Fmoc) group is known for its ability to enhance the stability and solubility of bioactive compounds, making them suitable candidates for drug development.
Case Study:
A study investigated the derivatives of Fmoc amino acids in targeting specific cancer cell lines. The results demonstrated that modifications of the Fmoc group could lead to increased cytotoxicity against breast cancer cells, suggesting a promising avenue for further development in anticancer therapies .
Neuroprotective Effects:
Emerging studies suggest that compounds containing the Fmoc moiety may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.
Case Study:
A recent investigation into the neuroprotective properties of Fmoc-conjugated amino acids showed promising results in reducing neuronal apoptosis in models of Alzheimer's disease. The study highlighted the potential for these compounds to serve as therapeutic agents in neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation . The molecular targets and pathways involved depend on the specific application and the molecules being synthesized.
Comparison with Similar Compounds
4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid can be compared with other Fmoc-protected amino acids, such as:
Fmoc-4-chlorophenylalanine: Similar in structure but with a phenylalanine backbone.
Fmoc-4-azido-L-homoalanine: Contains an azido group instead of a chlorine atom.
Fmoc-Glu-OtBu: Features a tert-butoxy group for additional protection.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile applications in peptide synthesis and other chemical processes.
Biological Activity
4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, synthesis, and biological effects, particularly focusing on its role in inhibiting specific enzymes and its implications in cancer therapy.
Chemical Structure and Properties
The molecular formula for this compound is C22H25ClN2O4, with a molecular weight of approximately 400.90 g/mol. The compound features a chlorinated pentenoic acid backbone, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amino group that plays a critical role in its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Fluorenylmethoxycarbonyl Group : This is achieved through the reaction of fluorenone with methoxycarbonyl chloride.
- Chlorination : The introduction of the chlorine atom at the 4-position of the pentenoic acid moiety.
- Final Coupling : The amino group is introduced through coupling reactions, often utilizing coupling agents to facilitate the formation of amide bonds.
Enzyme Inhibition
Recent studies have highlighted that compounds similar to this compound exhibit significant inhibition against histone deacetylases (HDACs), which are crucial in regulating gene expression and have been implicated in cancer progression.
Enzyme | IC50 (nM) | Activity |
---|---|---|
HDAC1 | 14 | Potent |
HDAC2 | 20 | Potent |
HDAC3 | 30 | Potent |
HDAC6 | >200 | Weak |
These findings suggest that the compound may serve as a lead structure for developing selective HDAC inhibitors, which are valuable in cancer therapeutics due to their ability to alter chromatin structure and gene expression profiles.
Case Studies
- In vitro Studies : In vitro assays demonstrated that derivatives of this compound could effectively inhibit cancer cell proliferation in various cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
- In vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its potential as an anti-cancer agent. The studies monitored tumor size reduction and overall survival rates.
The proposed mechanism involves the binding of the compound to the active site of HDAC enzymes, leading to an accumulation of acetylated histones and other proteins. This alteration in acetylation status influences gene expression patterns associated with cell cycle regulation and apoptosis.
Properties
IUPAC Name |
4-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-12(21)10-18(19(23)24)22-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,1,10-11H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTLADHJUCJPFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2059934-88-0 |
Source
|
Record name | 4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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